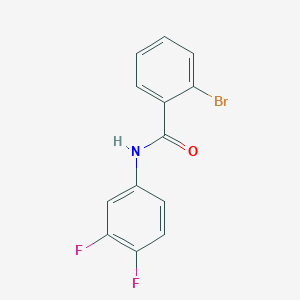

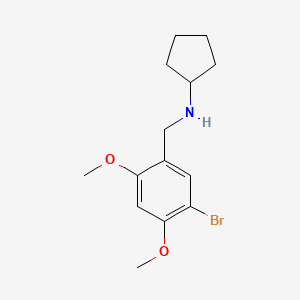

![molecular formula C12H12N4OS B5857018 2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone](/img/structure/B5857018.png)

2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidines are key components of many important biomolecules, including DNA and RNA .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimidines can be synthesized through several methods . For instance, one common method involves the reaction of β-dicarbonyl compounds with amidines .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrimidine ring, for instance, is a planar, aromatic ring, while the thio and phenyl groups would add additional complexity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For instance, the amino groups on the pyrimidine ring could potentially participate in various reactions .Applications De Recherche Scientifique

Anticancer Applications

The pyrimidine core of HMS1674F18 is a crucial component in the synthesis of various anticancer agents. Pyrimidine derivatives have been extensively studied for their potential to inhibit the growth of cancer cells. They are known to interfere with DNA replication and cellular metabolism, which are vital processes for cancer cell proliferation. The compound’s ability to act as a precursor in the synthesis of drugs targeting leukemia, breast cancer, and other malignancies makes it a valuable asset in oncological research .

Antimicrobial and Antifungal Activities

HMS1674F18’s structural framework is conducive to the development of antimicrobial and antifungal agents. The pyrimidine moiety is known to possess broad-spectrum activity against various bacterial and fungal pathogens. This makes it an important scaffold for designing new drugs that can combat resistant strains of microbes .

Cardiovascular Therapeutics

Compounds based on the pyrimidine structure, such as HMS1674F18, have shown promise in the treatment of cardiovascular diseases. They can act as antihypertensive agents by modulating blood pressure levels. Additionally, they have potential applications in the treatment of other heart-related conditions due to their ability to affect calcium channels and adenosine receptors .

Anti-Inflammatory and Analgesic Effects

The pyrimidine derivatives are also known for their anti-inflammatory and analgesic properties. HMS1674F18 could be used to synthesize medications that alleviate pain and reduce inflammation, making it useful in the treatment of chronic inflammatory diseases and pain management .

Antidiabetic Potential

Research has indicated that pyrimidine-based compounds can serve as DPP-IV inhibitors, which are a class of antidiabetic drugs. These inhibitors work by prolonging the action of incretin hormones, which in turn helps to regulate blood glucose levels. HMS1674F18 could be instrumental in creating new therapeutic agents for managing diabetes .

Neuroprotective and Ocular Applications

The compound’s ability to modulate various receptors and enzymes also extends to neuroprotection, particularly in the context of retinal health. It has potential applications in protecting retinal ganglion cells and promoting vascular relaxation in ocular ciliary arteries, which could be beneficial in treating glaucoma and other eye diseases .

Propriétés

IUPAC Name |

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS/c13-10-6-11(14)16-12(15-10)18-7-9(17)8-4-2-1-3-5-8/h1-6H,7H2,(H4,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUVLNONDAQMDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=N2)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-1-phenyl-ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5856939.png)

![ethyl 1-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5856961.png)

![N'-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5856971.png)

![2-benzyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856993.png)

![2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5856999.png)

![4-[2-(mesityloxy)ethyl]morpholine](/img/structure/B5857002.png)

![[1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B5857010.png)

![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5857023.png)